5-(3-(Trifluoromethyl)phenyl)oxazole

Description

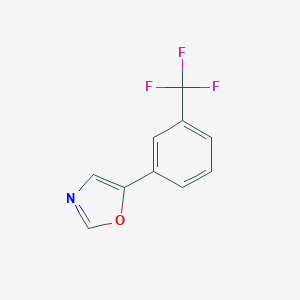

Structure

2D Structure

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(4-8)9-5-14-6-15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSLWXHNGQMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380610 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-48-8 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of α-(3-Trifluoromethylphenyl)glycine Derivatives

A method analogous to the synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one can be adapted for 5-(3-(Trifluoromethyl)phenyl)oxazole. In this approach, α-(3-trifluoromethylphenyl)glycine is dispersed in acetonitrile or dichloroethane, followed by sequential addition of trifluoroacetic acid, triethylamine, and solid phosgene. The reaction proceeds at 55–65°C for 2–4 hours, with the endpoint determined by monitoring residual glycine (<0.5%). Post-reaction, water is added to facilitate phase separation, and the product is extracted and purified via solvent distillation. While the original patent reports yields exceeding 80% for para-substituted analogs, meta-substituted variants like this compound may require extended reaction times due to steric hindrance, potentially reducing yields to 65–75%.

Optimization of Cyclization Conditions

Key parameters influencing this route include:

-

Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency by stabilizing intermediates.

-

Catalyst loading : Triethylamine acts as a base to deprotonate intermediates, while solid phosgene facilitates dehydration.

-

Temperature control : Maintaining temperatures below 70°C prevents decomposition of the trifluoromethyl group.

Tandem Cycloisomerization/Hydroxyalkylation Using N-Propargylamides

Zn(OTf)₂-Catalyzed Synthesis

A robust method for oxazole synthesis involves the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. For this compound, N-propargyl-3-(trifluoromethyl)benzamide is reacted with ethyl trifluoropyruvate in dichloroethane (DCE) at 70°C for 12 hours, catalyzed by 15 mol% Zn(OTf)₂. This protocol achieves moderate to good yields (68–73%), with broad functional group tolerance.

Reaction Mechanism

The mechanism proceeds via:

-

Alkyne activation : Zn(OTf)₂ coordinates to the propargylamide’s triple bond, forming an electrophilic intermediate.

-

Cycloisomerization : A 5-exo-dig cyclization generates an oxazoline intermediate.

-

Hydroxyalkylation : The oxazoline reacts with trifluoropyruvate via a carbonyl-ene reaction, yielding the final oxazole.

Substrate Scope and Limitations

-

Aryl substrates : Electron-withdrawing groups (e.g., -CF₃, -CN) on the benzamide enhance reactivity, while bulky substituents at the ortho position reduce yields.

-

Trifluoropyruvate variants : Ethyl and methyl esters (e.g., 2a , 2b ) perform comparably, but bulkier analogs (e.g., 2d ) fail due to steric hindrance.

Solid-Phase and Alternative Synthetic Routes

Hantzsch Oxazole Synthesis

The classical Hantzsch method, involving α-haloketones and amides, could be adapted if α-bromo-3-(trifluoromethyl)acetophenone is accessible. Reacting this with formamide under reflux conditions (e.g., in ethanol) may yield the target oxazole. However, the synthesis of the requisite α-haloketone is non-trivial, requiring hazardous brominating agents.

Post-Functionalization via Cross-Coupling

Suzuki-Miyaura coupling of 5-bromooxazole with 3-(trifluoromethyl)phenylboronic acid offers a modular route. This method, while flexible, necessitates pre-functionalized oxazole intermediates, which are synthetically challenging to prepare.

Comparative Analysis of Methods

*Theorized yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substituents.

Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the phenyl or oxazole rings .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiinflammatory Properties

Recent studies have highlighted the potential of 5-(3-(trifluoromethyl)phenyl)oxazole derivatives as anti-inflammatory agents. A notable example is the compound synthesized to inhibit aquaporin-4 (AQP4), a protein implicated in various inflammatory lung diseases. In vitro experiments demonstrated that this compound effectively reduced the expression of inflammatory cytokines such as TNF-α and IL-6 in lung cells, indicating its potential as a therapeutic candidate for treating inflammatory conditions .

1.2 Anticancer Activity

Oxazole derivatives, including those containing trifluoromethyl groups, have been explored for their anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for further development against various cancer cell lines. Research has shown that specific oxazole derivatives can induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cycloaddition and cross-coupling methods. The presence of the trifluoromethyl group enhances reactivity and selectivity in these transformations .

2.2 Catalysis

The compound has also been studied for its role in catalysis, particularly in metal-catalyzed reactions. Oxazoles are known to act as ligands in catalytic cycles, facilitating the formation of desired products with high efficiency and selectivity. The incorporation of trifluoromethyl groups can further improve the catalytic activity by stabilizing transition states .

Material Science

3.1 Fluorescent Dyes

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent dyes. These compounds can be used in imaging applications due to their luminescent properties, which are beneficial for biological labeling and tracking .

3.2 Organic Electronics

In addition to its use as a fluorescent dye, this oxazole derivative has potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group contributes to improved charge transport properties, making these compounds attractive for electronic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives

5-(Chloromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 844498-80-2)

- Structure : The oxadiazole core replaces the oxazole, with a chloromethyl group at position 5 and the 3-(trifluoromethyl)phenyl group at position 3.

- Oxadiazoles are known for their electron-deficient nature, enhancing metabolic stability compared to oxazoles.

- Applications : Likely used as an intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

3-(Chloromethyl)-5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Structure : Positional isomer of the above, with chloromethyl at position 3 and trifluoromethylphenyl at position 4.

- Key Difference : Altered substituent positions may affect electronic distribution and binding interactions in biological targets.

- Synthesis : Prepared via cyclization reactions involving amidoximes and acyl chlorides, as suggested by analogous methods in .

| Compound | Core | Substituents (Position) | Molecular Formula | Key Feature |

|---|---|---|---|---|

| 5-(3-(Trifluoromethyl)phenyl)oxazole | Oxazole | 5-(3-Trifluoromethylphenyl) | C₁₀H₆F₃NO | Bioisostere for amide bonds |

| 5-(Chloromethyl)-3-[3-(Trifluoromethyl)phenyl]-oxadiazole | Oxadiazole | 3-(3-Trifluoromethylphenyl), 5-ClCH₂ | C₁₀H₅ClF₃N₂O | Electrophilic chloromethyl group |

Isoxazole Derivatives

5-Hydroxy-3-[4-(Trifluoromethyl)phenyl]isoxazole (CAS: 1188228-02-5)

Chloromethyl-Substituted Oxazoles

2-(Chloromethyl)-5-[4-(Trifluoromethyl)phenyl]oxazole (CAS: 1094452-29-5)

- Structure : Oxazole core with chloromethyl at position 2 and 4-(trifluoromethyl)phenyl at position 5.

- Key Difference : Substituent positions influence steric and electronic interactions. The 4-trifluoromethylphenyl group may alter binding affinity compared to the 3-substituted analog.

- Synthetic Relevance : Chloromethyl groups enable facile derivatization, such as alkylation or cross-coupling reactions .

Heteroaromatic Variants

5-(3-Methoxythien-2-yl)-1,3-oxazole (CAS: 1343307-98-1)

- Structure : Oxazole core substituted with a 3-methoxythien-2-yl group.

- Key Difference: Replacement of phenyl with thiophene introduces sulfur-based electronics.

- Applications : Thiophene-containing compounds are prevalent in materials science and as kinase inhibitors .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with an oxazole ring, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 215.16 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for various biological applications.

Biological Activities

Research indicates that compounds containing oxazole moieties exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of oxazole, including this compound, possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. Research suggests that oxazole derivatives can act as agonists for receptors involved in inflammatory diseases .

- Anticancer Properties : There is growing evidence that this compound may inhibit cancer cell proliferation. Similar oxazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms .

The biological activity of this compound can be attributed to its interaction with specific biological macromolecules. Molecular docking studies indicate that it binds effectively to target proteins involved in disease pathways. For example:

- Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors implicated in inflammation and cancer .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes related to disease progression .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- Antimicrobial Efficacy : A study reported that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA strains, demonstrating potent antimicrobial activity .

- Anti-inflammatory Activity : In vitro studies indicated that oxazole derivatives reduced pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications for inflammatory diseases .

- Cancer Cell Studies : Research involving cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Trifluoromethylphenyl)-oxazole | Trifluoromethyl group on a different phenyl position | Antimicrobial activity |

| 2-Bromo-4-methyl-5-phenyloxazole | Methyl group instead of trifluoromethyl | Anti-inflammatory properties |

| 5-(3-Chlorophenyl)-2-methyloxazole | Chlorine substitution | Anticancer activity |

| 3-Trifluoromethyl-1H-pyrazole | Different heterocyclic structure | Neuroprotective effects |

This table illustrates the diversity in biological activities among structurally similar compounds, highlighting the significance of specific functional groups like trifluoromethyl.

Q & A

Q. Advanced

- PASS Online : Predicts biological targets (e.g., kinase inhibition probability: Pa = 0.84) based on structural descriptors .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., COX-2 binding affinity: ΔG = −9.2 kcal/mol) .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends (R² > 0.75) .

How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Advanced

The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the oxazole ring and enhancing electrophilicity. This increases reactivity in nucleophilic substitutions but introduces steric bulk (van der Waals volume: 38 ų), which can hinder access to enzyme active sites. X-ray data show that the -CF₃ group induces a 7° twist in the phenyl-oxazole dihedral angle, reducing π-π stacking interactions .

What are the best practices for storing and handling this compound to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.